2-Cyano-N-(2-methoxy-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Cyano-N-(2-methoxy-4-methylphenyl)acetamide can be achieved through various methods. One common approach involves the reaction of substituted aryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often involve solvent-free reactions, which are more economical and environmentally friendly .
Chemical Reactions Analysis
2-Cyano-N-(2-methoxy-4-methylphenyl)acetamide undergoes various chemical reactions, including condensation, substitution, and cyclization . Common reagents used in these reactions include phenacyl bromide and triethylamine . For example, the cyclocondensation of this compound with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can produce pyrrole derivatives . The active hydrogen on the C-2 position of the cyanoacetamide moiety allows for a variety of condensation and substitution reactions .
Scientific Research Applications
2-Cyano-N-(2-methoxy-4-methylphenyl)acetamide has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, derivatives of this compound have shown diverse biological activities, making them of interest to biochemists . In medicine, cyanoacetamide derivatives are explored for their potential as chemotherapeutic agents . Additionally, this compound is used in the industrial production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-Cyano-N-(2-methoxy-4-methylphenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl functional groups . These groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active heterocyclic compounds . The active hydrogen on the C-2 position plays a crucial role in these interactions .
Comparison with Similar Compounds
2-Cyano-N-(2-methoxy-4-methylphenyl)acetamide can be compared with other cyanoacetamide derivatives, such as 2-Cyano-N-(2-methylphenyl)acetamide and 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide . While these compounds share similar structural features, this compound is unique due to the presence of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-cyano-N-(2-methoxy-4-methylphenyl)acetamide |
InChI |
InChI=1S/C11H12N2O2/c1-8-3-4-9(10(7-8)15-2)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) |
InChI Key |
TVEOEZHQZAFSCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.